Cas no 107637-99-0 (3-Benzofuranol)

3-Benzofuranol 化学的及び物理的性質
名前と識別子
-
- 3-Benzofuranol
- 1-benzofuran-3-ol
- 3-hidroxy-benzofuran
- 3-hydroxybenzo<b>furan
- 3-Hydroxybenzofuran
- benzofuran-3-ol
- DTXSID70536341
- SCHEMBL276154
- 107637-99-0
- G68455
-
- インチ: InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H
- InChIKey: RRZMBTOLAQISOU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CO2)O
計算された属性
- せいみつぶんしりょう: 134.03700
- どういたいしつりょう: 134.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 33.4Ų
じっけんとくせい
- PSA: 33.37000
- LogP: 2.13840
3-Benzofuranol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192798A-1g |
3-Benzofuranol |
107637-99-0 | 0.97 | 1g |
¥4284.0 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192798A-100mg |
3-Benzofuranol |
107637-99-0 | 0.97 | 100mg |
¥934.2 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192798A-250mg |
3-Benzofuranol |
107637-99-0 | 0.97 | 250mg |
¥1587.6 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756399-1g |
Benzofuran-3-ol |
107637-99-0 | 95% | 1g |
¥3633.00 | 2024-08-09 |
3-Benzofuranol 関連文献
-
1. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocyclesJon Bentley,Paul A. Nilsson,Andrew F. Parsons J. Chem. Soc. Perkin Trans. 1 2002 1461
-
2. Conformational effects in photocyclization of six and seven-membered ring alkoxyketonesTakaaki Horaguchi,Haruki Iwanami,Takakazu Tanaka,Eietsu Hasegawa,Takahachi Shimizu J. Chem. Soc. Chem. Commun. 1991 44
3-Benzofuranolに関する追加情報
Introduction to 3-Benzofuranol (CAS No: 107637-99-0)
3-Benzofuranol is a fascinating compound with the CAS number 107637-99-0, belonging to the class of benzofuran derivatives. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule consists of a benzene ring fused with a furan ring, with a hydroxyl group (-OH) attached at the 3-position of the furan moiety. This structural arrangement imparts 3-Benzofuranol with distinctive electronic and steric properties, making it a valuable building block in organic chemistry.
Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 3-Benzofuranol exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This finding underscores the potential of benzofuran derivatives as lead compounds for therapeutic interventions.
The synthesis of 3-Benzofuranol has been optimized through various methodologies, including oxidative coupling reactions and cyclization processes. A notable advancement in this area was reported in *Organic Letters*, where researchers developed a highly efficient one-pot synthesis route using transition metal catalysts. This approach not only enhances the yield but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
In addition to its pharmacological applications, 3-Benzofuranol has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for industrial processes. For example, a study published in *Chemical Communications* demonstrated that 3-Benzofuranol-based ligands can significantly improve the catalytic activity of palladium catalysts in cross-coupling reactions, which are crucial for synthesizing complex organic molecules.
The electronic properties of benzofuran derivatives, including 3-Benzofuranol, have also been explored for their potential in optoelectronic devices. Research conducted at the University of California revealed that thin films of benzofuran derivatives exhibit excellent charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic cells. These findings highlight the versatility of benzofuran derivatives across multiple disciplines.
From an environmental perspective, the biodegradability and toxicity profiles of 3-Benzofuranol have been thoroughly investigated to ensure its safe use in industrial and pharmaceutical applications. Studies published in *Environmental Science & Technology* indicate that benzofuran derivatives undergo rapid biodegradation under aerobic conditions, reducing their environmental footprint.
In conclusion, 3-Benzofuranol (CAS No: 107637-99-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse functional properties, positions it as a key compound in advancing scientific research and technological innovation across multiple domains.
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